3-Bromo-5-(difluoromethoxy)benzoic acid
Description
3-Bromo-5-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₅BrF₂O₃ and a molecular weight of 265.94 g/mol (calculated from its formula). The compound features a bromine atom at the 3-position and a difluoromethoxy (-OCF₂H) group at the 5-position of the benzoic acid scaffold.
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUCSKQVMRMQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2273511-99-0 | |
| Record name | 3-bromo-5-(difluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethoxy)benzoic acid typically involves the bromination of 5-(difluoromethoxy)benzoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives with higher oxidation states.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-5-(difluoromethoxy)benzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Halogenated Benzoic Acid Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Applications :
- The difluoromethoxy group (-OCF₂H) in the target compound offers intermediate electronegativity compared to the trifluoromethoxy (-OCF₃) group in . The latter is more electron-withdrawing, enhancing stability and acidity, which is advantageous in pharmaceutical intermediates.
- Bromine position : 3-Bromo substitution is less common than 4- or 5-bromo isomers (e.g., 5-bromo-2,4-difluorobenzoic acid in ). Positional isomerism affects binding affinity in drug design .
Synthetic Accessibility :
- Compounds like 5-bromo-2,4-difluorobenzoic acid are synthesized via bromination of difluorobenzonitrile under acidic conditions, yielding high purity (93–99%) . In contrast, this compound may require Suzuki coupling or nucleophilic substitution, as seen in related compounds (e.g., 3-bromo-2-fluoro-5-methyl-benzoic acid reacting with boronic acids) .
Industrial Relevance: The trifluoromethoxy analog () is commercially available at scale (5g–25g), reflecting demand in medicinal chemistry. The tert-butyl derivative () serves as a sterically hindered building block, while cyano- and difluoromethyl-substituted analogs () are explored for enzyme inhibition.
Safety and Handling :
- Halogenated benzoic acids often require stringent safety measures (e.g., gloves, ventilation) due to toxicity risks . The lack of data for this compound necessitates caution in handling.
Biological Activity
3-Bromo-5-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHBrFO
- Molecular Weight : Approximately 277.05 g/mol
The presence of bromine and difluoromethoxy groups enhances the compound's lipophilicity and biological interactions, making it a valuable candidate for further research.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cell proliferation and survival pathways, potentially leading to anticancer effects.
- Modulation of Signaling Pathways : It may modulate receptor signaling pathways, which are critical for various cellular functions. This modulation could be linked to its therapeutic potential in treating diseases such as cancer and inflammation .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the structural features that enhance interaction with microbial targets.
Anticancer Activity
In vitro studies suggest that the compound can induce apoptosis in cancer cells by activating proteolytic pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP). For instance, it has been reported that benzoic acid derivatives can promote the activity of these protein degradation systems in human fibroblasts .
Case Studies
- Study on Protein Degradation Systems : A study highlighted that benzoic acid derivatives, including compounds structurally similar to this compound, significantly activated cathepsins B and L, which are involved in apoptosis and cellular homeostasis .
- Inhibition of Pulmonary Fibrosis : Another study evaluated the effects of related compounds on pulmonary fibrosis models. The findings indicated that treatment with these compounds reduced markers of fibrosis and inflammation in lung tissues, suggesting a protective role against fibrotic diseases .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
